molecular formula C10H9BrN2 B13346378 (5-Bromoisoquinolin-1-yl)methanamine

(5-Bromoisoquinolin-1-yl)methanamine

Cat. No.: B13346378
M. Wt: 237.10 g/mol
InChI Key: YVJNZRQLCWGCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Isoquinoline (B145761) Synthetic Approaches

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated it from coal tar through fractional crystallization of its sulfate salt. orgsyn.org A more efficient isolation method was later developed in 1914 by Weissgerber, who exploited the differential basicity of isoquinoline compared to its isomer, quinoline. orgsyn.org The structural elucidation of isoquinoline, revealing a benzene (B151609) ring fused to a pyridine (B92270) ring at the 2,3-positions, opened the door to synthetic exploration.

Early synthetic efforts were dominated by classical name reactions that remain fundamental to this day. These methods typically involve the cyclization of phenethylamine derivatives. Key among these are:

The Bischler-Napieralski Reaction: This involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid, such as phosphoryl chloride, to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. researchgate.netresearchgate.net

The Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes under acidic conditions to produce a tetrahydroisoquinoline. researchgate.netnih.gov This method is particularly significant as it often proceeds under mild conditions and can be rendered enantioselective. nih.gov

The Pomeranz-Fritsch Reaction: This approach utilizes the acid-catalyzed cyclization of a benzalaminoacetal to directly form the isoquinoline ring. researchgate.netresearchgate.net

These foundational methods, summarized in the table below, provided the initial tools for accessing the isoquinoline core.

Synthetic MethodKey ReactantsIntermediate/Product
Bischler-Napieralski β-Phenylethylamine, Acylating Agent3,4-Dihydroisoquinoline
Pictet-Spengler β-Phenylethylamine, Aldehyde/KetoneTetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, Aminoacetoaldehyde acetalIsoquinoline

Over the decades, the synthetic repertoire for isoquinolines has expanded dramatically. Modern approaches often focus on efficiency, atom economy, and the ability to introduce complex functionality. Transition-metal-catalyzed reactions, such as C-H activation and annulation strategies, have become powerful tools for constructing substituted isoquinolines from simpler precursors. nih.gov Furthermore, novel dearomatization strategies allow for the conversion of the stable aromatic isoquinoline ring into more complex, three-dimensional saturated N-heterocycles. nih.gov

Significance of Isoquinoline Scaffolds as Privileged Structures in Organic Chemistry

The isoquinoline nucleus is considered a "privileged structure" in medicinal chemistry. google.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The rigid, planar structure of the isoquinoline core, combined with its nitrogen heteroatom capable of forming hydrogen bonds, allows for diverse interactions with biological macromolecules.

The significance of this scaffold is underscored by its presence in a multitude of naturally occurring alkaloids with potent pharmacological activities. bldpharm.com Notable examples include:

Papaverine: A benzylisoquinoline alkaloid that acts as a vasodilator. orgsyn.org

Morphine and Codeine: Complex isoquinoline alkaloids that are potent analgesics.

Berberine: A protoberberine alkaloid with antimicrobial and anti-inflammatory properties. researchgate.net

The broad spectrum of biological activities associated with isoquinoline derivatives is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions. researchgate.net This inherent bioactivity has made the isoquinoline scaffold a focal point for the development of new therapeutic agents, driving continuous innovation in its synthesis and functionalization. bldpharm.com

Overview of Strategic Functionalization and Diversification of the Isoquinoline Nucleus

The utility of the isoquinoline scaffold in drug discovery and materials science is heavily dependent on the ability to strategically introduce substituents at various positions around the ring system. The electronic nature of the isoquinoline nucleus, with its electron-deficient pyridine ring and electron-rich benzene ring, dictates its reactivity and provides opportunities for selective functionalization.

Key strategies for diversification include:

Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline ring is more susceptible to electrophilic attack than the pyridine part. Reactions such as nitration and halogenation typically occur at the C5 and C8 positions. For example, direct bromination of isoquinoline can be achieved using various brominating agents and catalysts to yield 5-bromoisoquinoline (B27571). researchgate.net Careful control of reaction conditions is crucial to achieve selectivity. orgsyn.org

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C1 position, especially when the nitrogen is quaternized or the ring bears electron-withdrawing groups. This allows for the introduction of a wide range of nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom, such as bromine at the C5 position, provides a synthetic handle for further diversification. orgsyn.org Halogenated isoquinolines are valuable substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Modern synthetic methods increasingly utilize direct C-H bond activation to introduce new functional groups, avoiding the need for pre-functionalized starting materials. nih.gov This approach offers a more atom-economical and efficient route to novel isoquinoline derivatives.

Modification of the Nitrogen Atom: The nitrogen atom can be readily alkylated or acylated, and its quaternization activates the ring for further reactions. nih.gov

This multi-faceted reactivity allows chemists to generate vast libraries of isoquinoline derivatives with tailored electronic and steric properties for various applications.

Scope and Objectives of Research on (5-Bromoisoquinolin-1-yl)methanamine within Contemporary Organic Synthesis

The compound this compound represents a strategically designed molecule at the confluence of several important areas of synthetic chemistry. While specific, in-depth research on this exact compound is not extensively published, its structure allows for a clear inference of the scope and objectives of its investigation.

The primary research interest in this compound stems from its identity as a functionalized 1-aminomethylisoquinoline. The 1-aminomethylisoquinoline moiety is a known pharmacophore, with studies demonstrating that compounds containing this substructure can act as potent enzyme inhibitors, such as inhibitors of dipeptidylpeptidase IV (DPP-IV). google.com The primary aminomethyl group is often crucial for biological activity, engaging in key binding interactions with the target enzyme. google.com

The synthetic objectives for this compound would likely involve a multi-step sequence, starting from the commercially available 5-bromoisoquinoline. A common and effective method for introducing the aminomethyl group at the C1 position is through a 1-cyano intermediate. This would involve:

Cyanation: Introduction of a nitrile group at the C1 position of 5-bromoisoquinoline.

Reduction: Reduction of the nitrile group to the primary amine, yielding the target this compound.

The strategic placement of the bromine atom at the C5 position is a key feature of this molecule. This halogen serves as a versatile synthetic handle for subsequent diversification. orgsyn.org The objectives of incorporating the 5-bromo substituent are twofold:

Structure-Activity Relationship (SAR) Studies: The bromine atom can sterically and electronically influence the binding of the molecule to a biological target. Its presence allows for systematic exploration of how substitution on the benzene ring affects biological activity.

Post-Synthetic Modification: The bromo group is an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. orgsyn.org This allows for the late-stage introduction of various aryl, alkyl, or other functional groups, enabling the rapid generation of a library of diverse analogues for biological screening.

Therefore, the research on this compound is focused on its potential as a building block for creating more complex molecules, particularly for applications in medicinal chemistry. It serves as a key intermediate, combining the biologically relevant 1-aminomethylisoquinoline scaffold with a functional group (bromo) that facilitates extensive chemical exploration and optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(5-bromoisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H,6,12H2

InChI Key

YVJNZRQLCWGCEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CN)C(=C1)Br

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 5 Bromoisoquinolin 1 Yl Methanamine Derivatives

Reactivity and Functionalization at the Bromine Substituent at C5

The bromine atom at the C5 position of the isoquinoline (B145761) core serves as a versatile handle for introducing a wide range of substituents through various modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize brominated aromatic systems like (5-Bromoisoquinolin-1-yl)methanamine.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is particularly effective for the C5-arylation and C5-alkenylation of 5-bromoisoquinoline (B27571) derivatives.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction conditions for specific substrates. yonedalabs.com Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine ligands that enhance the catalyst's activity and stability. wikipedia.org The choice of base, such as potassium carbonate or cesium fluoride, is crucial for activating the organoboron reagent. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Brominated Aromatic Compounds

Aryl Bromide Boronic Acid/Ester Catalyst System Base Solvent Product Yield (%)
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol ester Pd precatalyst with phosphine ligand Not specified Not specified 3-(3,5-Dimethylisoxazol-4-yl)quinoline Optimized
5-Bromosalicylaldehyde Various arylboronic acids Arylpiperazine ligated palladium catalyst Not specified Not specified 5-Aryl-salicylaldehydes Good
Bromo-aromatic Phenyl boronic acid Tris(dibenzylideneacetone)dipalladium chloroform complex / PHOS ligand CsF THF Biaryl product Not specified

This table is interactive. Click on the headers to sort the data.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and alkenyl groups at the C5 position, leading to the synthesis of novel isoquinoline derivatives with potentially interesting biological or material properties.

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions are instrumental in modifying the C5 position of the isoquinoline ring.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions and is highly effective for introducing alkynyl moieties, which are valuable for further transformations. wikipedia.orgpearson.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com It is a valuable tool for C-C bond formation and typically uses a palladium catalyst and a base. organic-chemistry.org The reaction is known for its excellent trans selectivity. organic-chemistry.org

Table 2: Overview of Other Cross-Coupling Reactions

Reaction Coupling Partners Key Features
Stille Coupling Organohalide + Organostannane Broad functional group tolerance; toxic tin reagents. wikipedia.orgorganic-chemistry.orgyoutube.com
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halide Mild conditions; introduces alkynyl groups. wikipedia.orglibretexts.orgpearson.com

This table is interactive. Click on the headers to sort the data.

These methodologies significantly expand the synthetic toolbox for modifying the 5-bromoisoquinoline scaffold, enabling the creation of a diverse library of compounds for various applications.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles. organic-chemistry.org

In the context of isoquinoline derivatives, the nitrogen atom of the isoquinoline ring itself can act as a directing group, although its directing ability can be influenced by other substituents. For 5-bromoisoquinoline derivatives, metal-halogen exchange can also occur, leading to a lithium species at the C5 position. This lithiated intermediate is then poised to react with an electrophile.

The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and reaction conditions (temperature, solvent) is critical to achieve the desired regioselectivity and avoid side reactions. baranlab.org A wide range of electrophiles can be used to quench the aryllithium intermediate, including alkyl halides, aldehydes, ketones, and carbon dioxide, allowing for the introduction of a diverse array of functional groups at the C5 position.

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aryl halides are resistant to nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups. libretexts.orgchemistrysteps.com The isoquinoline ring system, being electron-deficient, can facilitate SNAr reactions, particularly when further activated.

The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.com This involves the attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group is then expelled to restore the aromaticity of the ring. libretexts.org

For 5-bromoisoquinoline derivatives, the reactivity towards nucleophilic aromatic substitution can be enhanced by the presence of additional electron-withdrawing groups on the ring. A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromide at the C5 position under suitable reaction conditions, which may include elevated temperatures or the use of strong bases. chemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transformations and Derivatizations of the Aminomethyl Group at C1

The primary aminomethyl group at the C1 position of this compound offers a rich platform for a multitude of chemical transformations and derivatizations. This functional group can undergo a wide range of reactions typical of primary amines, allowing for the construction of more complex molecular architectures.

The C-H bonds of the methyl group at C1 of isoquinolines exhibit a degree of acidity, which can be exploited for further functionalization. nih.gov Trapping a metalated isoquinoline with an electrophile that can be later converted to a methyl group is a viable strategy. nih.gov For instance, trapping with Eschenmoser's salt followed by hydrogenolytic cleavage can introduce a methyl group at C1. nih.gov

The primary amine can be readily acylated with acyl chlorides or anhydrides to form amides. It can also react with sulfonyl chlorides to yield sulfonamides. Reaction with aldehydes and ketones can lead to the formation of imines, which can be subsequently reduced to secondary amines. Furthermore, the aminomethyl group can be a key component in the synthesis of heterocyclic systems through cyclization reactions.

The ability to perform these transformations on the aminomethyl group, in conjunction with the functionalization of the C5-bromo position, provides a powerful and versatile strategy for the synthesis of a wide array of novel and complex this compound derivatives.

N-Alkylation, N-Acylation, and N-Protection Strategies of the Primary Amine

The primary amine of this compound is readily functionalized through standard organic transformations, including alkylation, acylation, and the introduction of protecting groups.

N-Alkylation: A prevalent and highly effective method for the N-alkylation of primary amines is reductive amination. thermofisher.commasterorganicchemistry.com This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or the corresponding iminium ion under acidic conditions), which is then reduced in situ to the desired secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl precursor. masterorganicchemistry.comorganic-chemistry.org This method avoids the common problem of over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Sequential reductive aminations can be performed to introduce two different alkyl groups, leading to tertiary amines. masterorganicchemistry.com Another strategy for mono-alkylation is the direct nucleophilic substitution reaction with an appropriate alkyl halide, such as a chloroacetamide, in the presence of a base.

Interactive Data Table: Representative N-Alkylation Reactions via Reductive Amination

Carbonyl CompoundReducing AgentProduct
FormaldehydeNaBH(OAc)₃N-Methyl-(5-bromoisoquinolin-1-yl)methanamine
AcetaldehydeNaBH(OAc)₃N-Ethyl-(5-bromoisoquinolin-1-yl)methanamine
AcetoneNaBH₃CNN-Isopropyl-(5-bromoisoquinolin-1-yl)methanamine
CyclohexanoneNaBH₃CNN-Cyclohexyl-(5-bromoisoquinolin-1-yl)methanamine
BenzaldehydeNaBH(OAc)₃N-Benzyl-(5-bromoisoquinolin-1-yl)methanamine

N-Acylation: The primary amine readily undergoes N-acylation upon reaction with acylating agents like acyl chlorides or carboxylic acid anhydrides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl). This transformation yields stable amide derivatives and is a fundamental step in peptide synthesis and the creation of various functional materials. The formation of acetamides from related aminoisoquinoline structures has been used to facilitate the separation of diastereoisomers, highlighting the reliability of this reaction. researchgate.net

N-Protection: To perform reactions on other parts of the molecule without interference from the reactive primary amine, the installation of a protecting group is often necessary. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and removal under specific conditions. organic-chemistry.org The protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. organic-chemistry.orgsigmaaldrich.com The resulting N-Boc protected compound is stable to a wide range of nucleophilic and basic conditions. Deprotection is typically accomplished under anhydrous acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. sigmaaldrich.com

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Amides, Ureas, Guanidines, Triazoles)

The primary amine of this compound is a key precursor for synthesizing a variety of other important nitrogen-containing functional groups.

Amides: As detailed in the N-acylation section above, amides are straightforwardly synthesized by reacting the primary amine with an acylating agent.

Ureas: Substituted ureas can be prepared by reacting the primary amine with an appropriate isocyanate. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the direct formation of the urea linkage. An alternative modern approach involves the in situ generation of an isocyanate from an N-Boc protected amine, which then reacts with another amine to form a non-symmetrical urea. organic-chemistry.org

Guanidines: The guanidinium group is a significant functionality in medicinal chemistry. The primary amine of the title compound can be converted to a guanidine using various guanylating agents. researchgate.netresearchgate.net A widely used method involves the reaction of the amine with a pyrazole-carboxamidine salt, such as 1H-pyrazole-1-carboxamidine hydrochloride, often in the presence of a base. organic-chemistry.org Another common route is the conversion of the amine into a thiourea by reaction with an isothiocyanate. The resulting thiourea is then activated with a coupling agent (e.g., EDC) or a thiophilic metal salt (e.g., mercury(II) oxide) and reacted with another amine to yield the final guanidine product. researchgate.netacs.org

Interactive Data Table: Common Reagents for Guanidine Synthesis from Primary Amines

MethodGuanylating Reagent/PrecursorKey Features
Direct Guanylation1H-Pyrazole-1-carboxamidine HClMild conditions, widely used in peptide synthesis.
Direct GuanylationN,N'-Di-Boc-1H-pyrazole-1-carboxamidineProvides protected guanidine, allowing for further selective functionalization.
Two-Step (via Thiourea)Isothiocyanate, then an amine with HgO or EDCVersatile for creating trisubstituted guanidines. acs.org
Direct GuanylationS-Methylisothiourea derivativesEffective reagents, reaction can be accelerated by additives like DMAP. organic-chemistry.org

Triazoles: The aminomethyl group can be incorporated into triazole rings through several synthetic strategies.

  • 1,2,3-Triazoles: The primary amine can serve as a precursor for an azide via diazotization followed by substitution with an azide source (e.g., sodium azide). The resulting (5-bromoisoquinolin-1-yl)methyl azide can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,4- or 1,5-disubstituted 1,2,3-triazole. organic-chemistry.org The copper-catalyzed version of this reaction (CuAAC) is particularly efficient for forming 1,4-disubstituted triazoles. frontiersin.org Alternatively, multicomponent reactions involving the primary amine, an enaminone, and tosylhydrazine can directly yield 1,5-disubstituted 1,2,3-triazoles without the need for an azide intermediate. organic-chemistry.org
  • 1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the cyclization of intermediates derived from the primary amine. For example, reaction with certain activated tetrazolium salts can lead to the formation of 1,2,4-triazole derivatives. beilstein-journals.org Other methods involve the condensation of amine-derived structures, such as amidrazones or substituted hydrazinecarboximidamides, with one-carbon synthons like orthoformates. nih.govfrontiersin.org
  • Chelation and Ligand Properties of the Aminomethyl Group

    The structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. It possesses two potential donor sites: the lone pair of electrons on the sp²-hybridized nitrogen of the isoquinoline ring and the lone pair on the sp³-hybridized nitrogen of the primary aminomethyl group.

    The spatial arrangement of these two nitrogen atoms allows the molecule to function as a bidentate ligand, coordinating to a single metal center to form a stable five-membered chelate ring. This N,N'-bidentate coordination motif is analogous to classic chelating ligands such as 2,2'-bipyridine and ethylenediamine. The formation of such chelate rings is entropically favored over coordination by two separate monodentate ligands.

    Model complexes using ligands with similar structural features, such as tris(2-pyridylmethyl)amine (TPA), have been instrumental in studying the coordination chemistry of bidentate ligands with transition metal ions like Ni(II) and Co(II). nih.gov These studies show that bidentate ligands typically create distorted octahedral geometries around the metal center. nih.gov The isoquinoline framework itself, particularly derivatives like 8-hydroxyquinoline, is a well-established component of powerful chelating agents used in analytical and medicinal chemistry. researchgate.netscirp.org The combination of the isoquinoline nitrogen and an additional donor group, such as the aminomethyl nitrogen, enhances this intrinsic coordinating ability.

    Complexes formed with this compound and various transition metals (e.g., Cu(II), Zn(II), Fe(II), Fe(III)) are expected to exhibit distinct spectroscopic and electrochemical properties depending on the metal ion and its oxidation state. mdpi.com The ligand's properties can be further tuned by transformations of the primary amine into other coordinating groups, such as amides or ureas, potentially altering the denticity and donor strength of the ligand system.

    Computational Chemistry and Mechanistic Studies on 5 Bromoisoquinolin 1 Yl Methanamine and Isoquinoline Analogs

    Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

    Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reactions due to its balance of accuracy and computational cost. It is widely used to explore the potential energy surfaces of reactions, enabling the characterization of reactants, products, intermediates, and transition states.

    Halogenation: Electrophilic aromatic substitution, such as bromination, on the isoquinoline (B145761) ring is a common functionalization reaction. DFT calculations can be employed to model the reaction pathway, which typically proceeds through a high-energy intermediate known as a Wheland complex or arenium ion. The positions of electrophilic attack on the isoquinoline ring are influenced by the electron density of the aromatic system. In isoquinoline, electrophilic substitution preferentially occurs on the benzene (B151609) ring at positions 5 and 8 due to the higher electron density compared to the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom quimicaorganica.org. The presence of a bromine atom at the 5-position and an aminomethyl group at the 1-position in (5-Bromoisoquinolin-1-yl)methanamine would further influence the regioselectivity of subsequent halogenation reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group's directing effect would depend on the reaction conditions (protonated or free amine).

    A general reaction pathway for electrophilic bromination involves the formation of a transition state leading to the sigma-complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. DFT calculations can elucidate the geometry and energy of the transition state, providing insights into the activation barrier of the reaction. For instance, a theoretical study on the bromination of arenes can provide a framework for understanding the energetics of such reactions mdpi.com.

    Aminomethylation: The introduction of an aminomethyl group can be achieved through various synthetic routes, including the Mannich reaction or by functionalization of a pre-existing group. For example, the aminomethylation of metalated isoquinolines has been reported as a method for introducing a CH2NMe2 group at the 1-position nih.gov. DFT calculations could be used to model the reaction mechanism of such a process, including the initial metalation step and the subsequent nucleophilic attack on an electrophilic source of the aminomethyl group. The transition state for the C-C bond formation would be a critical point on the potential energy surface to analyze.

    The table below illustrates hypothetical energy barriers for electrophilic bromination at different positions of a substituted isoquinoline, which could be determined through DFT calculations.

    Position of BrominationRelative Transition State Energy (kcal/mol)
    C-4+5.2
    C-6+2.1
    C-7+1.5
    C-80.0

    Note: This table is illustrative and not based on specific experimental or calculated data for this compound.

    Computational studies are invaluable for understanding and predicting the regioselectivity and stereoselectivity of complex reactions involving isoquinoline derivatives.

    Regioselectivity: The regioselectivity of electrophilic substitution on the isoquinoline ring is governed by the electronic properties of the molecule. DFT calculations can be used to compute various reactivity indices, such as atomic charges and Fukui functions, to predict the most likely sites for electrophilic attack. For isoquinoline itself, computational studies would confirm that the 5 and 8 positions are the most nucleophilic in the benzene ring quimicaorganica.org. The substituents in this compound would significantly alter this pattern. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating or -withdrawing nature of the (protonated) aminomethyl group would dictate the preferred site of further functionalization.

    Stereoselectivity: For reactions involving the formation of new chiral centers, DFT can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the stereochemical outcome of a reaction can be predicted. For instance, in reactions involving chiral catalysts, DFT can help to elucidate the origin of enantioselectivity by modeling the interactions between the substrate, catalyst, and reagents in the transition state.

    Theoretical Studies on Electronic Structure and Reactivity Profiles

    The electronic structure of a molecule is intrinsically linked to its reactivity. Theoretical methods provide a means to probe the electronic properties of this compound and its analogs, offering predictive power for their chemical behavior.

    Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of these orbitals are significantly influenced by substituents on the isoquinoline core.

    A higher HOMO energy generally correlates with increased nucleophilicity, making the molecule more susceptible to attack by electrophiles. A lower LUMO energy indicates greater electrophilicity, suggesting a higher reactivity towards nucleophiles. DFT calculations can provide quantitative values for the HOMO and LUMO energies and visualize their spatial distribution, highlighting the regions of the molecule most likely to be involved in electron donation or acceptance.

    The following table presents hypothetical HOMO and LUMO energy levels for isoquinoline and substituted isoquinolines, illustrating the expected effects of electron-donating and electron-withdrawing groups.

    CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
    Isoquinoline-6.5-1.25.3
    5-Bromoisoquinoline (B27571)-6.7-1.55.2
    1-Aminomethylisoquinoline-6.2-1.15.1
    This compound-6.4-1.45.0

    Note: This table is illustrative and not based on specific experimental or calculated data.

    Beyond FMO analysis, other computational tools can be used to predict reactivity hotspots on the molecular surface. The molecular electrostatic potential (MEP) map, for example, provides a visual representation of the charge distribution in a molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack.

    For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the isoquinoline ring and the nitrogen of the aminomethyl group, indicating their basicity and nucleophilicity. The hydrogen atoms of the aminomethyl group and the aromatic protons would exhibit positive potential.

    By combining information from FMO analysis, MEP maps, and calculated reactivity indices, a comprehensive picture of the reactivity of the molecule can be constructed. This allows for the prediction of the most probable sites for various chemical reactions and can guide the design of synthetic strategies.

    In Silico Modeling for Rational Synthetic Strategy Design

    The insights gained from computational studies can be directly applied to the rational design of synthetic strategies for this compound and its analogs. By understanding the inherent reactivity of the molecule and the mechanisms of potential reactions, chemists can select appropriate reagents and conditions to achieve the desired chemical transformations with high efficiency and selectivity.

    For example, if a synthetic route requires a nucleophilic substitution on the isoquinoline ring, computational studies can help identify the positions that are most activated towards such a reaction. Conversely, if an electrophilic substitution is desired, the calculations can predict the most favorable site of attack, allowing for the use of appropriate directing groups or reaction conditions to achieve the desired regioselectivity.

    In silico modeling can also be used to screen potential catalysts for a given reaction, predicting their efficacy and selectivity before they are tested in the laboratory. This can significantly accelerate the process of reaction optimization and reduce the amount of experimental work required. While specific in silico design studies for the synthesis of this compound are not documented in the searched literature, the general principles of using computational chemistry to guide synthesis are well-established and applicable to this system nih.govnih.gov.

    Predictive Computational Screening of Reaction Conditions and Catalysts

    The synthesis of complex molecules like this compound often requires extensive experimental optimization of reaction conditions, including catalysts, solvents, temperature, and reagents. Predictive computational screening has emerged as a powerful tool to accelerate this process by identifying promising conditions in silico, thereby reducing the experimental workload and resource expenditure. These computational approaches primarily rely on quantum mechanics (QM) methods, such as Density Functional Theory (DFT), and machine learning (ML) models.

    Quantum Mechanics-Based Screening:

    DFT calculations are instrumental in elucidating reaction mechanisms at the atomic level. For the synthesis of isoquinoline scaffolds, computational chemists can model the entire reaction pathway, identifying intermediates and transition states. By calculating the activation energies for different catalytic cycles, it is possible to predict which catalyst is most likely to be effective. For instance, in the context of transition-metal-catalyzed C-H functionalization or cross-coupling reactions to build the isoquinoline core, DFT can be used to:

    Evaluate Catalyst-Substrate Interactions: Model the coordination of various ligands to a metal center (e.g., Palladium, Rhodium, Copper) and the subsequent interaction with the isoquinoline precursor. This helps in understanding the stability of key intermediates.

    Assess Solvent Effects: Incorporate implicit or explicit solvent models to understand how the reaction medium influences the energetics of the reaction pathway.

    This approach allows for the virtual screening of a library of potential catalysts and ligands, prioritizing those with the most favorable kinetic and thermodynamic profiles for experimental validation.

    Machine Learning-Based Prediction:

    In recent years, machine learning has provided a complementary, data-driven approach to predict optimal reaction conditions. beilstein-journals.org These models are trained on large datasets of known chemical reactions, such as those found in databases like Reaxys. csmres.co.uk By learning from vast numbers of successful and unsuccessful experiments, ML algorithms can identify complex patterns that correlate reactants and products with effective reaction conditions.

    For a target synthesis, such as a step leading to a this compound precursor, an ML model would take the molecular representations of the reactants and products as input. The model, often a neural network, then predicts a ranked list of suitable catalysts, solvents, and reagents. beilstein-journals.orgprismbiolab.com The molecular structures are typically converted into numerical formats known as "fingerprints" that encode their structural features. csmres.co.uk This data-driven methodology has been successfully used to predict conditions for various reaction classes. While specific models for this compound are not publicly documented, the general framework is readily adaptable.

    The table below conceptualizes how a predictive screening workflow might be structured for a hypothetical reaction in the synthesis of an isoquinoline derivative.

    Computational MethodApplication in Isoquinoline SynthesisPredicted Parameters
    Density Functional Theory (DFT) Mechanistic investigation of a Palladium-catalyzed C-H activation/annulation reaction to form the isoquinoline ring.Transition state energies, reaction intermediates, activation barriers, optimal ligand structure for the Palladium catalyst.
    Machine Learning (Neural Network) Prediction of optimal conditions for the same C-H activation/annulation reaction, based on a model trained on a large reaction database.Ranked list of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂), solvents (e.g., DMF, DMSO), bases (e.g., K₂CO₃, NaOAc), and temperature.
    High-Throughput Virtual Screening Screening a virtual library of ligands for a specific transition metal catalyst to identify candidates that enhance reaction yield or selectivity.Binding affinities, geometric parameters of catalyst-ligand complexes, electronic properties.

    This dual approach, combining the mechanistic insight from QM with the broad applicability of ML, provides a robust framework for the predictive screening of reaction conditions, significantly streamlining the synthesis of complex isoquinoline analogs.

    Quantitative Structure-Reactivity Relationships (QSAR) in Isoquinoline Systems

    Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity, respectively. In the context of isoquinoline systems, QSAR studies are crucial for optimizing the therapeutic potential of drug candidates and for predicting the biological effects of new derivatives.

    QSAR models are built upon the principle that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. These features, known as molecular descriptors, can be calculated from the chemical structure and can represent steric, electronic, hydrophobic, and topological properties.

    Recent studies have successfully applied QSAR modeling to various isoquinoline derivatives to predict their efficacy against different biological targets. For example, a study on pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA) developed robust 3D-QSAR models. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into how steric and electronic properties of the molecules influence their antibacterial activity. nih.gov The statistical quality of these models, indicated by high correlation coefficients (r²), demonstrates their predictive power. nih.gov

    Similarly, another QSAR study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the AKR1C3 enzyme, which is relevant in cancer therapy. researchgate.net The developed model highlighted key molecular descriptors that are instrumental in predicting the bioactivity, proving to be a stable and robust tool for designing novel isoquinoline derivatives. researchgate.net

    The table below summarizes the statistical parameters from representative QSAR studies on isoquinoline derivatives, illustrating the predictive capacity of these models.

    QSAR Study SubjectModel TypeKey Statistical ParametersApplication
    Pyrimido-isoquinolin-quinone derivatives vs. MRSA nih.govCoMFAr² = 0.938Design and synthesis of new derivatives with improved antibacterial activity.
    Pyrimido-isoquinolin-quinone derivatives vs. MRSA nih.govCoMSIAr² = 0.895Identifying key steric and electronic features for enhanced anti-MRSA potency.
    Quinolinone-based thiosemicarbazones vs. M. tuberculosis researchgate.net2D-QSARR² = 0.83; F = 47.96; s = 0.31Predicting anti-tuberculosis activity and guiding the synthesis of lead compounds.

    These examples underscore the utility of QSAR in the computational study of isoquinoline systems. By establishing a mathematical relationship between chemical structure and reactivity or activity, QSAR models serve as a valuable predictive tool in medicinal chemistry, enabling the rational design of more potent and selective isoquinoline-based compounds.

    Synthetic Applications of 5 Bromoisoquinolin 1 Yl Methanamine As a Versatile Building Block

    Construction of Complex Fused and Polycyclic Heterocyclic Systems

    The inherent reactivity of the aminomethyl group and the potential for functionalization at the bromine-substituted position make (5-Bromoisoquinolin-1-yl)methanamine an ideal precursor for the synthesis of novel heterocyclic frameworks. These reactions often proceed through cascade or multi-component strategies, enabling the rapid assembly of molecular complexity from a single starting material.

    The primary amine of this compound serves as a key functional handle for the construction of fused ring systems. One notable application is in multi-component reactions that lead to the formation of imidazopyridine-fused isoquinolinones. While specific examples starting directly from this compound are not extensively documented in readily available literature, the analogous reactivity of similar isoquinoline (B145761) derivatives suggests its high potential in such transformations. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful three-component reaction, can be envisioned to utilize the aminomethyl group to construct an imidazo[1,2-a]pyridine ring fused to the isoquinoline core.

    The general strategy would involve the reaction of this compound with an aldehyde and an isocyanide. The bromine atom at the 5-position would remain intact throughout this transformation, providing a valuable site for further diversification of the resulting fused system.

    Reactant 1Reactant 2Reactant 3Fused SystemPotential for Further Diversification
    This compoundAldehyde (R-CHO)Isocyanide (R'-NC)Imidazo[1,2-a]pyridine-fused isoquinolineSuzuki, Sonogashira, Buchwald-Hartwig coupling at C5-Br

    This table illustrates a potential synthetic application based on known multi-component reactions.

    The bifunctional nature of this compound also lends itself to the synthesis of spirocyclic and annulated isoquinoline derivatives. The aminomethyl group can participate in cycloaddition reactions or act as a nucleophile to initiate ring formation, while the bromine atom can be used in subsequent steps to close a second ring.

    For example, a potential pathway to spiro[isoquinoline-pyrrolidine] derivatives could involve a [3+2] cycloaddition reaction. The aminomethyl group could be transformed into an azomethine ylide precursor, which would then react with a suitable dipolarophile. The resulting spirocyclic system would still possess the bromine atom for further synthetic manipulations.

    Another approach could involve an initial reaction at the aminomethyl group to introduce a side chain, followed by an intramolecular Heck reaction or other palladium-catalyzed cyclization involving the C5-bromo position to form an annulated system.

    Reaction TypeKey IntermediatesResulting Architecture
    [3+2] CycloadditionAzomethine ylideSpiro[isoquinoline-pyrrolidine]
    Intramolecular Heck ReactionN-alkenylated derivativeAnnulated isoquinoline

    This table outlines hypothetical synthetic strategies for the construction of spiro and annulated systems.

    Scaffold Diversity Generation through Modular Synthesis

    The distinct and addressable reactivity of the bromine and aminomethyl functionalities makes this compound an excellent scaffold for diversity-oriented synthesis (DOS) and the generation of compound libraries.

    A modular approach can be employed to systematically generate a library of diverse molecules. The synthesis can be designed in a way that allows for the independent modification of the two reactive sites.

    Synthetic Strategy for Library Generation:

    Modification of the Aminomethyl Group: The primary amine can be readily acylated, alkylated, or reductively aminated with a diverse set of aldehydes or ketones. This step introduces the first point of diversity.

    Modification of the Bromine Site: The bromine atom can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, with a diverse set of boronic acids, alkynes, or amines, respectively. This introduces a second point of diversity.

    This two-step, modular approach allows for the rapid generation of a large number of structurally distinct compounds from a single, readily accessible starting material.

    StepReaction TypeDiversity InputResulting Functional Group
    1Acylation/Alkylation/Reductive AminationCarboxylic acids/Alkyl halides/Aldehydes/KetonesAmide/Secondary or Tertiary Amine
    2Suzuki/Sonogashira/Buchwald-Hartwig CouplingBoronic acids/Alkynes/AminesAryl/Alkynyl/Amino substituent at C5

    This interactive data table outlines the modular approach to compound library synthesis.

    While specific applications of this compound in the synthesis of material science precursors are not widely reported, its structure suggests potential in this area. The rigid, planar isoquinoline core is a common feature in organic electronic materials. The bromine and aminomethyl groups provide handles for the introduction of functionalities that could influence molecular packing and electronic properties.

    For example, the bromine atom could be utilized in cross-coupling reactions to synthesize larger, conjugated systems. The aminomethyl group could be used to attach the isoquinoline core to polymers or other scaffolds. These synthetic handles make it a plausible building block for the synthesis of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other functional organic materials. The focus here remains on the synthetic accessibility of these precursors, not their final material properties.

    Intermediates for Advanced Organic Synthesis (excluding specific biological/pharmacological targets)

    Beyond its direct use as a building block for complex heterocycles, this compound serves as a crucial intermediate in multi-step synthetic sequences. The ability to selectively manipulate its two functional groups allows for the introduction of various substituents and the construction of more elaborate molecular frameworks.

    For example, the aminomethyl group can be protected, allowing for extensive modification at the C5-position via the bromine atom. Subsequent deprotection of the amine would then open up further synthetic possibilities. This sequential functionalization is a key strategy in the total synthesis of complex natural products and other challenging organic targets.

    The bromine atom can be converted to other functional groups, such as a cyano, nitro, or boronic ester group, further expanding the synthetic utility of this intermediate. These transformations provide access to a wider range of isoquinoline derivatives with diverse substitution patterns, which can then be carried forward in complex synthetic endeavors.

    Q & A

    Q. What strategies enable selective functionalization of the methanamine group without altering bromine?

    • Methods :
    • Protective groups (e.g., Boc for amines) during bromination .
    • Mild reducing agents (e.g., NaBH₄) for selective amine modification .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.